3-Methoxy-6-nitro-1H-indazole
Overview
Description
3-Methoxy-6-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often found in various pharmacologically active molecules. The presence of a methoxy group at the 3-position and a nitro group at the 6-position of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Mechanism of Action
Target of Action
3-Methoxy-6-nitro-1H-indazole, like other indazole-containing compounds, has a wide variety of medicinal applications . Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .
Mode of Action
Indazoles generally interact with their targets to inhibit or modulate their activity . This interaction can lead to changes in cellular processes, such as cell growth and division, which can have therapeutic effects in conditions like cancer .
Biochemical Pathways
Given its potential role as an inhibitor of phosphoinositide 3-kinase δ , it may affect pathways related to cell growth and survival
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of potential targets and pathways it may affect. For instance, by inhibiting phosphoinositide 3-kinase δ, it could potentially slow cell growth and division, which could be beneficial in the treatment of diseases like cancer .
Biochemical Analysis
Biochemical Properties
3-Methoxy-6-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including this compound, have been shown to inhibit phosphoinositide 3-kinase δ, an enzyme involved in cell growth and survival pathways . This interaction can lead to the modulation of signaling pathways that are crucial for cellular functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . Additionally, this compound may affect the expression of genes involved in inflammatory responses, thereby modulating the immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with nitric oxide synthase can inhibit the production of nitric oxide, a molecule involved in inflammation and immune responses . This inhibition can result in reduced inflammation and altered immune function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of reactive intermediates that may contribute to its biological activity and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into the cell via organic anion transporters and distributed to various organelles, affecting its overall activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-nitro-1H-indazole typically involves the nitration of 3-methoxy-1H-indazole. One common method includes the following steps:
Starting Material: 3-Methoxy-1H-indazole.
Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position.
Purification: The reaction mixture is then neutralized, and the product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves:
Continuous Flow Nitration: Utilizing continuous flow reactors to maintain precise control over reaction parameters such as temperature, concentration, and reaction time.
Catalysts and Solvents: Employing suitable catalysts and solvents to enhance the reaction rate and selectivity.
Purification Techniques: Implementing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: 3-Methoxy-6-amino-1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Oxidation: 3-Formyl-6-nitro-1H-indazole or 3-Carboxy-6-nitro-1H-indazole.
Scientific Research Applications
3-Methoxy-6-nitro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly those with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1H-indazole: Lacks the methoxy group, affecting its solubility and reactivity.
3-Methyl-6-nitro-1H-indazole: Has a methyl group instead of a methoxy group, altering its electronic properties and reactivity.
Uniqueness
3-Methoxy-6-nitro-1H-indazole is unique due to the presence of both methoxy and nitro groups, which provide a balance of electronic effects and reactivity. This makes it a versatile compound for various chemical transformations and applications in scientific research.
Properties
IUPAC Name |
3-methoxy-6-nitro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-6-3-2-5(11(12)13)4-7(6)9-10-8/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYWKOVKYCUERD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738350 | |
Record name | 3-Methoxy-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
711-94-4 | |
Record name | 3-Methoxy-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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